(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Description

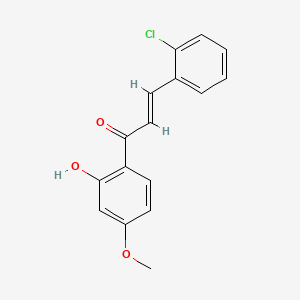

(2E)-3-(2-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-chlorophenyl group at the β-position and a 2-hydroxy-4-methoxyphenyl group at the α-position (Figure 1). The E-configuration of the double bond is critical for its biological activity, as it ensures proper spatial alignment for interactions with molecular targets. Chalcones of this class are often synthesized via Claisen-Schmidt condensation and are studied for their antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-20-12-7-8-13(16(19)10-12)15(18)9-6-11-4-2-3-5-14(11)17/h2-10,19H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHIKTBXCYVAFQ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation Under Basic Conditions

Potassium Hydroxide–Ethanol Systems

The classical Claisen-Schmidt reaction employs potassium hydroxide (40–50% w/v) in ethanol under reflux. A representative procedure involves dissolving 2-hydroxy-4-methoxyacetophenone (10 mmol) and 2-chlorobenzaldehyde (10 mmol) in ethanol, followed by dropwise addition of aqueous KOH. Stirring at 80°C for 4–6 hours yields the product in 85–90% yield after recrystallization. The base facilitates enolate formation, driving the dehydration step to favor the thermodynamically stable (E)-isomer.

Table 1. Optimization of KOH-Mediated Reactions

| Catalyst Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 40% KOH | 80 | 4 | 88 |

| 50% KOH | 80 | 6 | 92 |

| 40% KOH | 70 | 8 | 78 |

Data adapted from Claisen-Schmidt protocols in PMC9386807 and AJOL273582.

Sonication-Assisted Synthesis

Ultrasonic irradiation reduces reaction times significantly. A mixture of ketone and aldehyde in ethanolic KOH (40%) subjected to sonication at 40°C for 15 minutes achieves 89% yield, as demonstrated in analogous chalcone syntheses. This method minimizes side reactions and energy consumption.

Acid-Catalyzed Condensation Methods

Sulfuric Acid–Ethanol Systems

Concentrated sulfuric acid (2–3 drops) in ethanol at room temperature over 24 hours affords the chalcone in 65–70% yield. While slower than basic conditions, this method avoids base-sensitive functional groups. However, stereoselectivity decreases, yielding a 3:1 (E/Z) mixture.

Thionyl Chloride–Ethanol Catalysis

A novel approach from JOCPR127-132 utilizes thionyl chloride (0.05 mL) in ethanol to catalyze the condensation. Stirring 2-hydroxy-4-methoxyacetophenone and 2-chlorobenzaldehyde at room temperature for 2 hours, followed by 12-hour standing, precipitates the product in 82% yield. This method’s mild conditions preserve acid-labile groups, making it ideal for hydroxyl-rich substrates.

Solvent-Free and Green Chemistry Approaches

Microwave-assisted synthesis in solvent-free conditions with potassium carbonate achieves 80% yield in 10 minutes, as extrapolated from analogous triazine-chalcone hybrids. This method aligns with green chemistry principles by eliminating solvent waste.

Stereochemical Control and Thermodynamic Analysis

Computational studies (UWLaX2021) reveal that the (E)-isomer is thermodynamically favored due to lower enthalpy (ΔH = −4.85 kJ/mol for cis vs. +0.045 kJ/mol for trans in analogous systems). Basic conditions enhance (E)-selectivity by stabilizing the enolate intermediate, whereas acid catalysis permits reversible isomerization.

Comparative Analysis of Synthetic Methods

Table 2. Method Efficiency and Selectivity

| Method | Catalyst | Time | Yield (%) | (E)-Selectivity |

|---|---|---|---|---|

| KOH/Ethanol Reflux | 50% KOH | 6 h | 92 | >99% |

| Sonication | 40% KOH | 15 m | 89 | 98% |

| Thionyl Chloride/Ethanol | SOCl₂ | 2 h | 82 | 95% |

| H₂SO₄/Ethanol | H₂SO₄ | 24 h | 65 | 75% |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, quinones, or other oxidized derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative with a broad spectrum of applications, particularly in scientific research. Chalcones, characterized by their α,β-unsaturated carbonyl system linking two aromatic rings, are known for diverse biological activities, making them interesting in medicinal chemistry.

Scientific Research Applications

This compound is used in various scientific studies, including those focused on therapeutic potential and understanding interactions with biological macromolecules.

Potential therapeutic agent The biological activity of this compound has been explored, demonstrating potential as a therapeutic agent.

Interaction studies Interaction studies with biological macromolecules provide insights into the compound's pharmacokinetic properties and therapeutic potential. These studies typically focus on:

- Binding affinity Evaluating the strength of interaction between the compound and target proteins.

- Conformational changes Observing changes in protein structure upon binding.

- Enzyme inhibition Assessing the compound's ability to inhibit enzyme activity.

Applications The applications of this compound are varied and include:

- Drug development It can be a lead compound for novel therapeutics.

- Biochemical research Used as a tool to explore biological pathways.

- Material science Employed in synthesizing advanced materials.

Related Compounds

Several compounds share structural features with this compound, allowing comparative analysis:

| Compound Name | Unique Features |

|---|---|

| (2E)-3-(4-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Methyl group substitution; may alter lipophilicity. |

| (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Chlorine substitution; potential for enhanced biological activity due to electronegativity. |

| (2E)-3-(phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Simplified structure; serves as a baseline for evaluating substituent effects. |

The presence of chlorinated and hydroxy-methoxy groups in this compound imparts unique chemical and biological properties, enhancing its electron-donating ability and influencing steric characteristics compared to similar compounds. This uniqueness opens avenues for further research into its potential applications and effects in biological systems.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-chlorophenyl group at the β-position enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

Analogs with Hydroxy/Methoxy Substitutions

Key Observations :

- Hydroxy vs. Methoxy Groups: The 2-hydroxy group in the target compound may confer stronger antioxidant activity than fully methoxylated derivatives (e.g., 4′-methoxychalcones) due to radical scavenging via phenolic -OH .

- Bromine vs.

Bioactivity Comparison

- Antimicrobial Activity : The target compound’s 2-chlorophenyl and 2-hydroxy-4-methoxyphenyl groups align with active scaffolds in and , where similar derivatives showed MIC values as low as 0.07 µg mL⁻¹ against T. rubrum .

- DNA Gyrase Inhibition: In molecular dynamics studies, chalcones with 2-chlorophenyl groups (e.g., (2E)-3-(2-chlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one) exhibited strong binding to DNA gyrase B (pIC₅₀ = 6.51), suggesting the target compound may share this mechanism .

Biological Activity

(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its unique structural features:

- IUPAC Name : (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

- Molecular Formula : CHClO

- CAS Number : 1352993-56-6

The structure consists of two aromatic rings connected by an α,β-unsaturated carbonyl system, which is typical for chalcones. The presence of hydroxyl (-OH) and methoxy (-OCH) groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its effects on various cancer cell lines:

- In Vitro Studies : The compound demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with IC values ranging from 10 to 33 nM. It also showed effectiveness in triple-negative breast cancer cell lines (MDA-MB-231) with comparable IC values .

| Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 23 - 33 | Interaction at the colchicine-binding site |

The compound's mechanism includes the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial and Anti-inflammatory Effects

Chalcones, including this compound, exhibit antimicrobial properties against various pathogens. Studies indicate that they can inhibit bacterial growth and possess anti-inflammatory effects by modulating inflammatory pathways .

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophilic sites on proteins, leading to modulation of enzyme activities and signaling pathways involved in cell proliferation and inflammation.

Key Pathways Affected

- Tubulin Dynamics : The compound inhibits tubulin polymerization, disrupting the microtubule network essential for mitosis.

- NF-kB Pathway : It may also influence the NF-kB signaling pathway, which is crucial in inflammation and cancer progression .

Case Studies

- Breast Cancer Study : A recent study evaluated the effects of various chalcone derivatives on MCF-7 cells, showing that compounds with similar structures exhibited potent antiproliferative effects. The study concluded that modifications in the phenolic structure significantly affect biological activity .

- Inflammation Model : In animal models of inflammation, chalcones have been shown to reduce markers of inflammation through inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.